![molecular formula C12H25NO B13261877 1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13261877.png)
1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol is an organic compound with the molecular formula C12H25NO. It is a cyclohexanol derivative with a substituted amino group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2,2-dimethylpropylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Cyclohexanone and 2,2-dimethylpropylamine.
Reaction Conditions: Optimized temperature and pressure conditions to maximize yield.
Purification: Techniques such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
Oxidation: Produces cyclohexanone derivatives.
Reduction: Yields various alcohol derivatives.
Substitution: Forms substituted cyclohexanol compounds.
Scientific Research Applications
1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A similar compound with an amino group and hydroxyl group.
Cyclohexanol: A simpler cyclohexanol derivative without the substituted amino group.
Uniqueness
1-{[(2,2-Dimethylpropyl)amino]methyl}cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
1-[(2,2-dimethylpropylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-11(2,3)9-13-10-12(14)7-5-4-6-8-12/h13-14H,4-10H2,1-3H3 |
InChI Key |
YJJAQWJTZFIGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




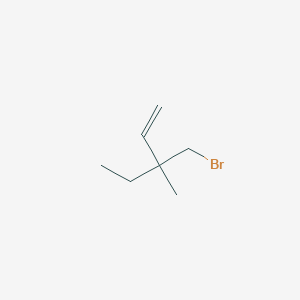
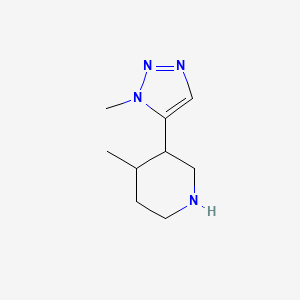
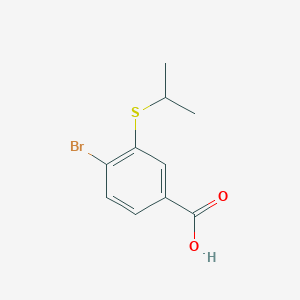
![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)


![2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13261856.png)
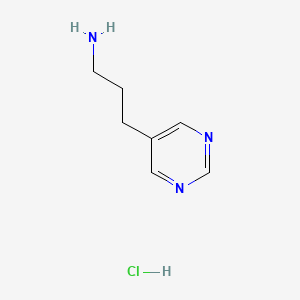
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide](/img/structure/B13261869.png)
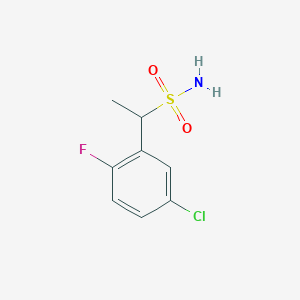
![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine](/img/structure/B13261875.png)
![2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13261883.png)
